molecular formula C21H18FN3O3S B2473735 3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2379993-76-5

3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2473735
CAS No.: 2379993-76-5
M. Wt: 411.45
InChI Key: VLWRNDMBDGEOGQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, furan, thiophene, hydroxyethyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.

    Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be attached through a series of cross-coupling reactions, such as the Stille or Negishi coupling, using appropriate organometallic reagents.

    Final Assembly: The final step involves the coupling of the hydroxyethyl group and the carboxamide functionality to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the fluorophenyl and pyrazole groups suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The combination of functional groups may confer unique pharmacological activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the furan and thiophene groups.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group may enhance binding affinity, while the pyrazole and carboxamide groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1H-pyrazole-5-carboxamide: Similar structure but without the methyl group.

    3-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance binding interactions, while the furan and thiophene groups contribute to its electronic properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-25-17(10-16(24-25)13-4-6-15(22)7-5-13)21(27)23-11-18(26)20-9-14(12-29-20)19-3-2-8-28-19/h2-10,12,18,26H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWRNDMBDGEOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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